molecular formula C8H12O2 B14336274 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane CAS No. 105922-66-5

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane

Cat. No.: B14336274
CAS No.: 105922-66-5
M. Wt: 140.18 g/mol
InChI Key: WDJSLOLZZLXUEI-UHFFFAOYSA-N
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Description

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is a heterocyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 2-position with a [(prop-2-yn-1-yl)oxy]methyl group. This substituent consists of a methylene bridge (-CH2-) connecting the oxolane ring to an ether-linked propargyl (HC≡C-CH2-O-) moiety. The propargyl group confers reactivity toward click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making the compound valuable in pharmaceutical and polymer synthesis.

Properties

CAS No.

105922-66-5

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

2-(prop-2-ynoxymethyl)oxolane

InChI

InChI=1S/C8H12O2/c1-2-5-9-7-8-4-3-6-10-8/h1,8H,3-7H2

InChI Key

WDJSLOLZZLXUEI-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC1CCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane typically involves the reaction of oxolane derivatives with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature . This method ensures the formation of the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems ensures precise control over reaction parameters, leading to efficient production.

Chemical Reactions Analysis

Types of Reactions

2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include oxirane derivatives, alcohols, and substituted oxolanes. These products have significant applications in various fields of research and industry .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane is largely dependent on its chemical structure. As an epoxide, it can undergo ring-opening reactions with various nucleophiles, such as water, amines, and thiols. In biological systems, this compound has been shown to inhibit monoamine oxidase enzymes by irreversibly binding to the enzyme’s active site. This results in an increase in the levels of neurotransmitters, such as dopamine and serotonin, in the brain.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Structural Features of 2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane and Analogues
Compound Molecular Formula Key Functional Groups Ring System Substituent Characteristics Reference
This compound C₈H₁₂O₂ Ether, Propargyl Oxolane (THF) Oxymethyl-propargyl ether linker
2-(Prop-2-yn-1-yl)oxolane C₇H₁₀O Propargyl Oxolane (THF) Direct propargyl attachment to ring
(Prop-2-yn-1-ylsulfanyl)carbonitrile C₄H₃NS Thioether, Nitrile None Sulfur-linked propargyl + nitrile
tert-Butyldimethyl[...] () Ether, Propargyl, Silyl Tetrahydropyran Propargyl + silyl protecting group

Key Observations :

  • Replacement of oxygen with sulfur in (Prop-2-yn-1-ylsulfanyl)carbonitrile reduces polarity and enhances nucleophilicity at the sulfur atom .
  • The tetrahydropyran derivative in highlights the impact of ring size (6-membered vs. 5-membered oxolane) on conformational flexibility and steric hindrance .

Comparative Analysis of Physicochemical Properties

Table 2: Estimated Physicochemical Properties
Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Reactivity Insights
This compound 140.18 ~180–200 (est.) Moderate in polar solvents Ether stability; propargyl click reactivity
2-(Prop-2-yn-1-yl)oxolane 114.14 ~160–170 (est.) High in THF-like media Higher ring strain due to direct substitution
(Prop-2-yn-1-ylsulfanyl)carbonitrile 97.14 ~120–130 (est.) Low (lipophilic) Thioether oxidation; nitrile hydrolysis

Notes:

  • The oxymethyl-propargyl ether in the target compound likely enhances hydrophilicity compared to thioether derivatives.
  • Propargyl groups generally lower boiling points relative to bulkier aliphatic chains due to reduced van der Waals interactions.

Reactivity and Functional Group Behavior

Click Chemistry : The propargyl group in this compound enables azide-alkyne cycloaddition, a cornerstone of bioconjugation and polymer crosslinking. The ether linker may slow reaction kinetics compared to terminal alkynes but improves solubility in aqueous-organic mixtures.

Thioether vs. Ether Reactivity : (Prop-2-yn-1-ylsulfanyl)carbonitrile’s sulfur atom facilitates nucleophilic substitutions (e.g., alkylation), while the target compound’s ether linkage is more resistant to oxidation .

Key Points :

  • Propargyl derivatives are often irritants and may require handling under inert atmospheres.
  • The thioether compound’s nitrile group poses additional toxicity risks, warranting stringent safety protocols .

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